

An In-depth Technical Guide to 1H-Pyrazole, 3,5-dimethyl-1-nitroso-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)

Cat. No.: B585798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, a heterocyclic compound with potential applications in various scientific and industrial fields. While specific biological activity data for this particular compound is limited in publicly available literature, this review summarizes its synthesis, chemical properties, and the broader pharmacological context of the pyrazole scaffold, offering insights for future research and drug development endeavors.

Chemical Properties and Characterization

1H-Pyrazole, 3,5-dimethyl-1-nitroso- is a pyrazole derivative characterized by the presence of a nitroso group at the 1-position and two methyl groups at the 3- and 5-positions of the pyrazole ring. Its chemical formula is $C_5H_7N_3O$, with a molecular weight of 125.14 g/mol .[\[1\]](#)

The structural and physical properties of this compound have been well-documented, particularly its crystalline structure.

Table 1: Crystallographic Data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-[[1](#)]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.0268 (2)
b (Å)	15.3793 (7)
c (Å)	19.6627 (9)
β (°)	94.613 (3)
Volume (Å ³)	1213.75 (10)
Z	8
Calculated Density (g/cm ³)	1.370
Temperature (K)	120

Data obtained from single-crystal X-ray diffraction studies.

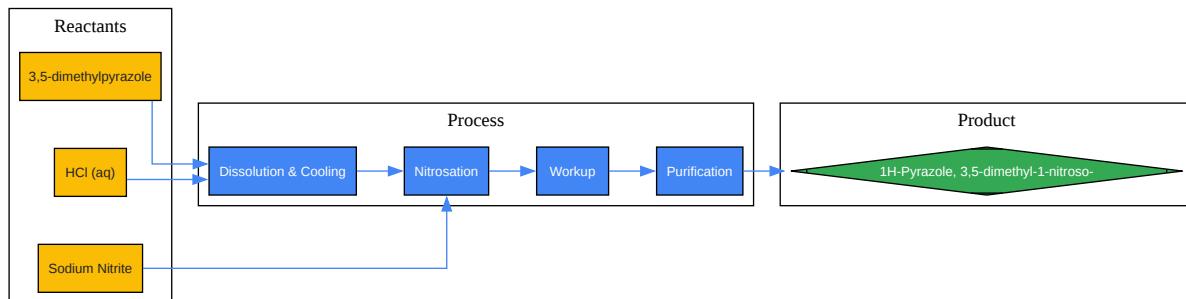
In the solid state, 1H-Pyrazole, 3,5-dimethyl-1-nitroso- exists as two distinct conformers.[\[1\]](#) The nitroso group is the predominant tautomeric form observed in the crystal structure.[\[1\]](#)

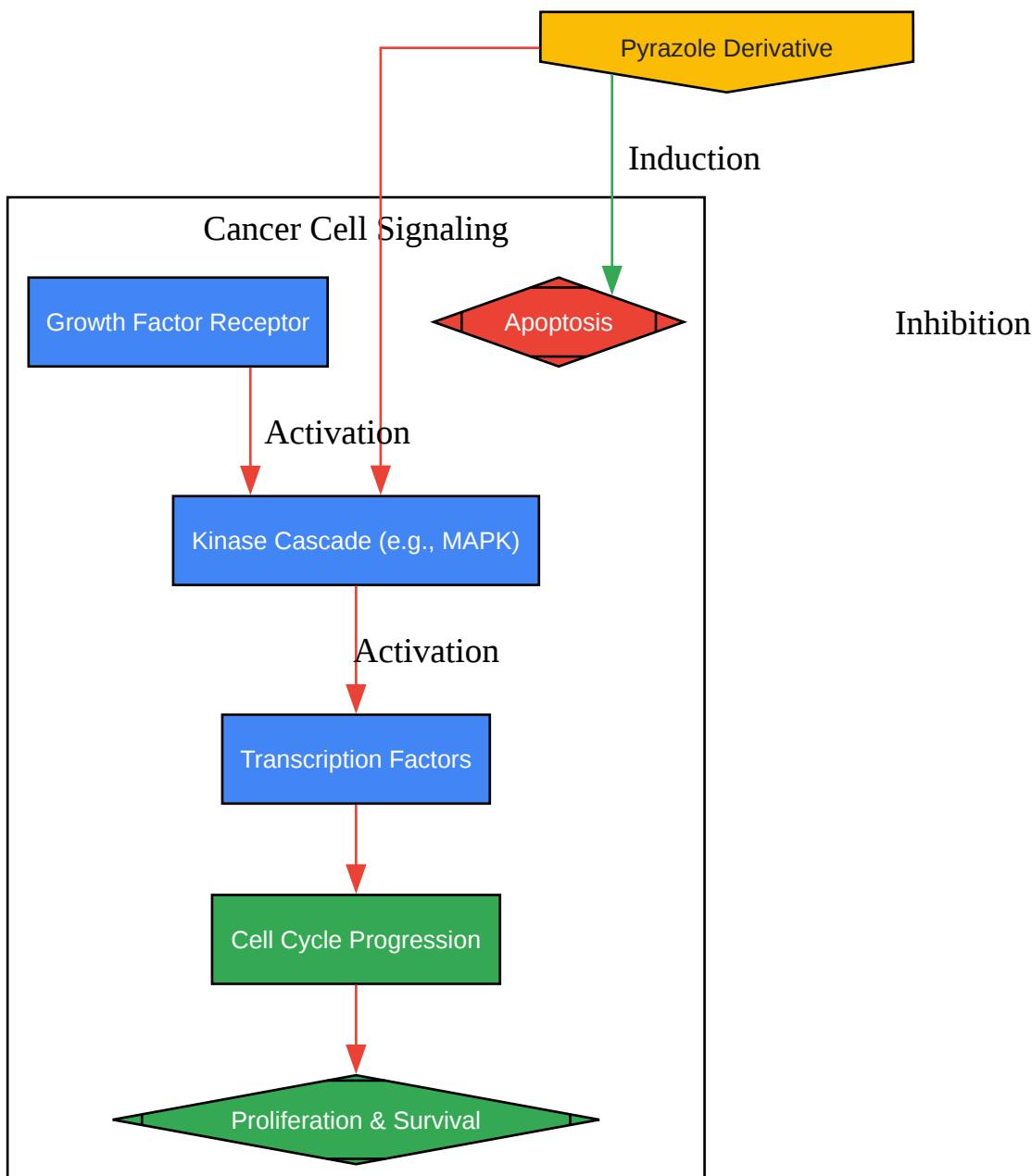
Synthesis and Experimental Protocols

The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- can be achieved through the nitrosation of 3,5-dimethylpyrazole. A common laboratory-scale synthesis is adapted from literature procedures for similar compounds.

Experimental Protocol: Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-

Materials:


- 3,5-dimethylpyrazole
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)


- Water (H₂O)
- Ice
- Ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

- Dissolve 3,5-dimethylpyrazole in a suitable solvent, such as a mixture of water and a minimal amount of hydrochloric acid to ensure solubility.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
- The product may precipitate out of the solution. If so, collect the solid by filtration. If not, proceed to extraction.
- Extract the reaction mixture with a suitable organic solvent (e.g., ether) multiple times.
- Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-Pyrazole, 3,5-dimethyl-1-nitroso-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585798#literature-review-on-1h-pyrazole-3-5-dimethyl-1-nitroso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com